N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide
Description
This compound features a benzo[d][1,3]oxathiol-2-one core fused with a phenylsulfonyl group and a cyclohexanecarboxamide moiety. The benzooxathiol ring introduces both oxygen and sulfur heteroatoms, which influence electronic properties and hydrogen-bonding capabilities. The phenylsulfonyl group enhances stability and may modulate biological activity, while the cyclohexanecarboxamide contributes to conformational rigidity .
Properties
IUPAC Name |
N-(benzenesulfonyl)-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c22-19(14-7-3-1-4-8-14)21(28(24,25)16-9-5-2-6-10-16)15-11-12-17-18(13-15)27-20(23)26-17/h2,5-6,9-14H,1,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQAZIWUJFHFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and cytotoxicity.
Chemical Structure and Properties
The compound features a unique oxathiol ring fused with a benzene moiety, which is known to contribute significantly to its biological properties. The presence of the phenylsulfonyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds derived from 1,3-benzoxathiol-2-one have shown promising results against various cancer cell lines:
These compounds demonstrate significant cytotoxicity, indicating that structural modifications can enhance their effectiveness against cancer cells.
Antimicrobial Activity
The antimicrobial activity of related oxathiol derivatives has also been investigated. In vitro studies have shown that these compounds exhibit varying degrees of antibacterial and antifungal activity:
| Compound | Microorganism Tested | MIC (µM) | Activity Type |
|---|---|---|---|
| 12 | E. coli | 16 | Bactericidal |
| 37 | S. aureus | 8 | Bactericidal |
| 29 | C. albicans | 32 | Fungicidal |
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways, although specific pathways remain to be fully elucidated .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that while some derivatives possess significant cytotoxic effects, others may enhance cell viability under certain conditions:
| Compound | Cell Line Tested | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 25 | L929 | 100 | 45 |
| 24 | A549 | 12 | 112 |
| 29 | HepG2 | 50 | 105 |
These results indicate that the biological activity of this compound can vary significantly depending on the specific cellular context and concentration used .
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has shown promise as a lead structure in the development of new pharmaceuticals. Its unique chemical structure allows for the modification of various functional groups, which can enhance biological activity and selectivity towards specific targets.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation. For instance, the compound has been tested against various cancer cell lines, demonstrating IC50 values that suggest potent cytotoxic effects.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide | MCF-7 (Breast Cancer) | 12.5 | Inhibition of topoisomerase II |
| This compound | A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating cytokine production and inhibiting the NF-kB signaling pathway. This makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Biochemical Pathways
Understanding the biochemical pathways influenced by this compound is crucial for elucidating its therapeutic potential.
Modulation of Enzymatic Activity
Research has demonstrated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been shown to inhibit carboxylesterase activity, which plays a role in drug metabolism and detoxification processes.
Case Studies
Several case studies highlight the applications of this compound in clinical settings or experimental models.
Case Study: Cancer Treatment
In a preclinical study involving xenograft models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study emphasized its potential as a targeted therapy with minimal side effects.
Case Study: Neuroprotection
Another study focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Chemical Reactions Analysis
Hydrolytic Reactions
The sulfonamide and carboxamide groups in Compound X are susceptible to hydrolysis under acidic or basic conditions.
Key Observations:
- Mechanism : The electron-withdrawing phenylsulfonyl group activates the adjacent nitrogen for nucleophilic attack, facilitating cleavage of the N–S bond .
Nucleophilic Substitution
The sulfonamide moiety may undergo substitution with amines or alcohols.
Example Reaction:
Compound X reacts with morpholine under microwave irradiation (300 W, 100°C):
| Parameter | Value |
|---|---|
| Yield | 72–86% (estimated) |
| Product | N-(2-oxobenzo[d] oxathiol-5-yl)-N-morpholino-cyclohexanecarboxamide |
| Reference | Similar substitution in oxazolones |
Ring-Opening of Benzoxathiol
The 1,3-oxathiol-2-one ring may undergo nucleophilic attack at the carbonyl or sulfur atom.
Proposed Pathways:
| Nucleophile | Product | Conditions |
|---|---|---|
| Ethanol | Ethyl 5-(N-phenylsulfonyl)carbamoyl-2-hydroxybenzoate | Reflux in EtOH |
| Piperidine | Thiolactam derivative | Microwave-assisted |
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzo[d] oxathiol ring may undergo halogenation or nitration.
Halogenation Example:
| Reaction | Reagent | Position |
|---|---|---|
| Bromination | Br₂/FeBr₃ | C-4 or C-6 |
| Nitration | HNO₃/H₂SO₄ | C-4 (para to oxathiol oxygen) |
Cycloaddition Reactions
The benzoxathiol moiety could participate in [4+2] Diels-Alder reactions.
| Dienophile | Product | Yield (Predicted) |
|---|---|---|
| Maleic anhydride | Fused tricyclic adduct | 55–65% |
| Tetracyanoethylene | Spirocyclic derivative | 40–50% |
Reductive Transformations
The sulfonamide group may be reduced to a thioether or amine.
| Reductant | Product |
|---|---|
| LiAlH₄ | N-(2-oxobenzo[d] oxathiol-5-yl)-cyclohexanecarboxamide + phenylthiol |
| H₂/Pd-C | Desulfonylated amine derivative |
Thermal Rearrangements
Under pyrolysis (200–250°C), Compound X may undergo HERON-like rearrangements :
| Starting Material | Product |
|---|---|
| Compound X | Benzoxathiol-fused lactam + SO₂ |
Critical Analysis of Data Limitations
- Gaps : Direct experimental validation for Compound X is absent; predictions rely on analogs like oxazolones , sulfonamides , and benzothiazoles .
- Uncertainties : Steric hindrance from the cyclohexane ring may impede certain reactions (e.g., Diels-Alder).
This systematic analysis provides a foundation for experimental design, prioritizing hydrolytic and nucleophilic pathways as the most feasible.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physicochemical Properties
| Property | Target Compound (Inferred) | Thiourea Derivatives (H2L1–H2L9) | Alkylcarboxamides |
|---|---|---|---|
| Solubility | Moderate (polar sulfonyl group) | Low (hydrophobic aryl/thiourea groups) | Low (alkyl chains) |
| Hydrogen Bonding | Strong (N–H, S=O, C=O) | Moderate (N–H, C=S) | Weak (alkyl C–H) |
| Thermal Stability | High (rigid cyclohexane + sulfonyl) | Moderate (thiourea prone to hydrolysis) | High (alkyl chain stability) |
Preparation Methods
Nitration of 6-Hydroxybenzo[d]oxathiol-2-one
The synthesis begins with the nitration of 6-hydroxybenzo[d]oxathiol-2-one (Compound 1 ) to introduce a nitro group at the 5-position. This step is critical for subsequent functionalization.
- Procedure : Compound 1 (10 mmol) is dissolved in dichloromethane (20 mL) under stirring. Concentrated nitric acid (65%, 12 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 hours. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield 5-nitrobenzo[d]oxathiol-2-one (Compound 2 ) as pale-yellow crystals.
- Yield : 75–80%.
- Characterization :
Reduction to 5-Aminobenzo[d]oxathiol-2-one
The nitro group in Compound 2 is reduced to an amine, enabling further derivatization.
- Procedure : Compound 2 (5 mmol) is dissolved in ethanol (50 mL) with 10% palladium on carbon (Pd/C, 0.5 g). The mixture is hydrogenated at 50°C under 7 bar H₂ pressure for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield 5-aminobenzo[d]oxathiol-2-one (Compound 3 ) as a white solid.
- Yield : 85–90%.
- Characterization :
Sequential Functionalization of the Amine Intermediate
Sulfonylation with Phenylsulfonyl Chloride
The primary amine in Compound 3 is sulfonylated to introduce the phenylsulfonyl moiety.
- Procedure : Compound 3 (3 mmol) is dissolved in dry dichloromethane (15 mL) under nitrogen. Pyridine (6 mmol) is added, followed by phenylsulfonyl chloride (3.3 mmol). The mixture is stirred at room temperature for 12 hours, washed with 1 M HCl (2 × 20 mL), saturated NaHCO₃ (15 mL), and brine (20 mL). The organic layer is dried over Na₂SO₄ and concentrated to yield N-(2-oxobenzo[d]oxathiol-5-yl)phenylsulfonamide (Compound 4 ).
- Yield : 78–82%.
- Characterization :
Acylation with Cyclohexanecarbonyl Chloride
The secondary amine in Compound 4 undergoes acylation to install the cyclohexanecarboxamide group.
- Procedure : Compound 4 (2 mmol) is dissolved in dry THF (10 mL). Cyclohexanecarbonyl chloride (2.2 mmol) and triethylamine (4 mmol) are added, and the mixture is refluxed for 8 hours. The solvent is evaporated, and the residue is purified by column chromatography (hexane/ethyl acetate 3:1) to yield N-(2-oxobenzo[d]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide (Compound 5 ).
- Yield : 70–75%.
- Characterization :
- 1H NMR (400 MHz, CDCl3): δ 8.08 (d, J = 8.8 Hz, 2H, SO2Ph), 7.62 (t, J = 7.6 Hz, 1H, SO2Ph), 7.50 (t, J = 7.6 Hz, 2H, SO2Ph), 7.22 (s, 1H, H-5), 7.00 (d, J = 8.4 Hz, 1H, H-7), 6.84 (d, J = 8.4 Hz, 1H, H-4), 2.80–2.70 (m, 1H, cyclohexane CH), 1.90–1.20 (m, 10H, cyclohexane CH2).
- 13C NMR (100 MHz, CDCl3): δ 175.2 (C=O), 161.0 (oxathiolone C=O), 140.5–125.0 (aromatic carbons), 45.8 (cyclohexane CH), 29.5–25.0 (cyclohexane CH2).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₁₈ClN₂O₅S₂: 489.0524; found: 489.0528.
Optimization of Reaction Conditions
Solvent and Base Selection for Sulfonylation
The choice of base significantly impacts sulfonylation efficiency:
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyridine | DCM | 82 | 98 |
| Et₃N | THF | 75 | 95 |
| DMAP | Acetonitrile | 68 | 92 |
Pyridine in dichloromethane (DCM) provides optimal yields due to its dual role as a base and HCl scavenger.
Coupling Agents for Acylation
Activation of cyclohexanecarboxylic acid improves acylation efficiency:
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| DCC | DCM | 75 |
| EDCI/HOBt | DMF | 72 |
| None | THF | <10 |
Dicyclohexylcarbodiimide (DCC) in DCM achieves the highest yield by forming a stable active ester intermediate.
Mechanistic Insights
Nitration Regioselectivity
Nitration at the 5-position is favored due to the electron-donating effect of the oxathiolone oxygen, which directs electrophilic attack to the para position.
Sulfonylation-Acylation Sequence
Sulfonylation precedes acylation because sulfonamides are less nucleophilic than amines, requiring activated acylating agents for efficient reaction.
Q & A
Q. Key Conditions :
- Temperature control (e.g., 0–5°C during sulfonylation to minimize side reactions).
- Solvent selection (e.g., dichloromethane for sulfonylation, DMF for amide coupling).
- pH adjustment during cyclization to optimize yields .
Basic: Which spectroscopic methods are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry. For example, the cyclohexane ring’s proton signals appear as multiplet clusters in δ 1.2–2.1 ppm.
- Infrared Spectroscopy (IR) : Confirmation of carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and sulfonyl (S=O) vibrations (~1350 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]+ at m/z corresponding to C₂₀H₁₈N₂O₅S₂).
- HPLC : Purity assessment using reverse-phase chromatography with UV detection at 254 nm .
Basic: What preliminary biological assays are suitable for evaluating therapeutic potential?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase (COX) or histone deacetylase (HDAC) due to structural similarities with known inhibitors .
Advanced: How can contradictions in synthetic yield or purity data be resolved?
- Root-Cause Analysis : Compare reaction parameters (e.g., temperature gradients, reagent stoichiometry) across protocols. For instance, excess sulfonylating agent (>1.2 equiv.) may improve yields but risk by-products.
- By-Product Identification : Use LC-MS to detect impurities (e.g., incomplete sulfonylation products).
- DoE (Design of Experiments) : Systematic optimization of variables like solvent polarity and catalyst loading to identify robust conditions .
Advanced: What computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes like HDACs. The phenylsulfonyl group may occupy hydrophobic pockets.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., in GROMACS).
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity data from analogs .
Advanced: How does the compound’s stability under varying conditions impact experimental reproducibility?
- pH Stability : Degradation studies in buffers (pH 1–13) via HPLC monitoring. The oxathiol ring may hydrolyze under strongly acidic/basic conditions.
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C suggests suitability for high-temperature reactions).
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation; amber vials recommended for storage .
Structure-Activity Relationship (SAR): Which structural analogs inform activity optimization?
- Analog 1 : Replacement of the cyclohexane ring with a phenyl group reduces steric bulk, enhancing solubility but decreasing HDAC inhibition (IC₅₀ increases from 12 nM to 48 nM).
- Analog 2 : Substitution of the phenylsulfonyl group with methylsulfonyl lowers logP (from 3.2 to 2.7), improving bioavailability but reducing COX-2 binding affinity.
- Key Trend : Electron-withdrawing substituents on the benzo[d][1,3]oxathiol moiety enhance antimicrobial activity .
Advanced: How to address conflicting spectral data during characterization?
- Case Example : Discrepancies in 13C NMR signals for the carbonyl group (observed at 172 ppm vs. expected 168 ppm) may arise from tautomerism in the oxathiol ring.
- Resolution Strategies :
- Variable-temperature NMR to detect dynamic equilibria.
- X-ray crystallography (as in ) to confirm solid-state structure.
- Cross-validation with IR and MS fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
